(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide (2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide MDL 29913 acts as selective antagonist of NK2 tachykinin receptor. It is used for the treatment of IBS.
Brand Name: Vulcanchem
CAS No.: 135721-56-1
VCID: VC21543013
InChI: InChI=1S/C40H56N8O6/c1-25(2)19-29(41)24-48(5)35(20-26(3)4)40(54)45-32(15-16-36(42)50)38(52)47-34(22-28-23-44-31-14-10-9-13-30(28)31)39(53)46-33(37(51)43-17-18-49)21-27-11-7-6-8-12-27/h6-14,17-18,23,25-26,29,32-35,44H,15-16,19-22,24,41H2,1-5H3,(H2,42,50)(H,45,54)(H,46,53)(H,47,52)/t29?,32-,33-,34-,35-/m0/s1
SMILES: CC(C)CC(CN(C)C(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N=CC=O)N
Molecular Formula: C40H56N8O6
Molecular Weight: 744.9 g/mol

(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide

CAS No.: 135721-56-1

VCID: VC21543013

Molecular Formula: C40H56N8O6

Molecular Weight: 744.9 g/mol

Purity: >97%

* For research use only. Not for human or veterinary use.

(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide - 135721-56-1

Description MDL 29913 acts as selective antagonist of NK2 tachykinin receptor. It is used for the treatment of IBS.
CAS No. 135721-56-1
Product Name (2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide
Molecular Formula C40H56N8O6
Molecular Weight 744.9 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide
Standard InChI InChI=1S/C40H56N8O6/c1-25(2)19-29(41)24-48(5)35(20-26(3)4)40(54)45-32(15-16-36(42)50)38(52)47-34(22-28-23-44-31-14-10-9-13-30(28)31)39(53)46-33(37(51)43-17-18-49)21-27-11-7-6-8-12-27/h6-14,17-18,23,25-26,29,32-35,44H,15-16,19-22,24,41H2,1-5H3,(H2,42,50)(H,45,54)(H,46,53)(H,47,52)/t29?,32-,33-,34-,35-/m0/s1
Standard InChIKey DBIVSFCCTOEQTP-CITGXELPSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N=CC=O)N(C)CC(CC(C)C)N
SMILES CC(C)CC(CN(C)C(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N=CC=O)N
Canonical SMILES CC(C)CC(CN(C)C(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N=CC=O)N
Appearance White lyophilised solid
Boiling Point N/A
Melting Point N/A
Purity >97%
Sequence QWFGLL(Modifications: Leu-5 - Leu-6 = Leu-CH2N(CH3)-Leu, Cyclized)
Solubility Soluble in water
Storage -20°C
Synonyms 1,4,7,10,13,16-Hexaazacyclooctadecane, Cyclic Peptide Deriv.; N-​(2-​Amino-​4-​methylpentyl)​-​N-​methyl-​L-​leucyl-​L-​glutaminyl-​L-​tryptophyl-​L-​phenylalanylglycine (5→1)​-​Lactam
PubChem Compound 3081272
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator